molecular formula C29H24N2O6 B11024178 N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11024178
M. Wt: 496.5 g/mol
InChI Key: BAUJIQPZQUOMNX-HHPDBAQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID is a complex organic compound that features an indole group, a chromenone moiety, and a propanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the indole and chromenone intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or chromenone moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the indole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMSO, or KMnO4.

    Reduction: Reagents such as NaBH4 or LiAlH4.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

The compound might exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan or serotonin, which also contain the indole moiety.

    Chromenone Derivatives: Compounds such as coumarin or flavonoids, which feature the chromenone structure.

Uniqueness

The uniqueness of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)PROPANOIC ACID lies in its combination of indole and chromenone moieties, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H24N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C29H24N2O6/c1-17(28(33)31-25(29(34)35)13-19-16-30-24-10-6-5-9-21(19)24)36-20-11-12-22-23(18-7-3-2-4-8-18)15-27(32)37-26(22)14-20/h2-12,14-17,25,30H,13H2,1H3,(H,31,33)(H,34,35)/t17?,25-/m0/s1

InChI Key

BAUJIQPZQUOMNX-HHPDBAQJSA-N

Isomeric SMILES

CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.